molecular formula C11H14O B042377 (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol CAS No. 41790-30-1

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

Cat. No. B042377
CAS RN: 41790-30-1
M. Wt: 162.23 g/mol
InChI Key: QLXUVXUSWPMMLY-UHFFFAOYSA-N
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Description

"(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol" belongs to a class of organic compounds characterized by their tetrahydronaphthalene core. Research in this area has been driven by the chemical's potential applications in various fields, including organic synthesis and material science, although its direct applications are beyond the scope of this review due to the specified exclusions.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been explored through various chemical reactions. For instance, derivatives of 5,9-Methano,7,8,9-tetrahydro-5H-benzocycloheptene have been synthesized through reduction and rearrangement reactions, demonstrating the complexity and versatility of synthetic approaches to tetrahydronaphthalene compounds (Stoll et al., 1978).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been extensively studied, with techniques such as NMR and X-ray analysis playing crucial roles in determining configurations and structural details. These studies help in understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and properties.

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, regioselective and chemoselective reduction of naphthols to synthesize biologically interesting 5,6,7,8-tetrahydronaphthols demonstrates the compound's versatility in chemical transformations (He et al., 2018).

Scientific Research Applications

  • Synthesis of Prostacyclin Agonist : The synthesis of a novel prostacyclin (PGI2) agonist utilized a derivative of this compound, demonstrating its application in medicinal chemistry (Ohigashi et al., 2013).

  • Regioselective and Chemoselective Reduction : A study on the synthesis of biologically interesting 5,6,7,8-tetrahydronaphthols showcased the regioselective and chemoselective reduction using hydrosilane in methanol, preserving functional phenol scaffolds (He et al., 2018).

  • Derivatives for Scientific Research : Research on derivatives of 5,9-methyl-7,8,9-tetrahydro-5H-benzocycloheptene, which are closely related, demonstrates the compound's relevance in the study of chemical reactions with various acids (Stoll et al., 1978).

  • Methanol Synthesis : In a study on methanol synthesis over zinc chromite, the use of tetrahydroquinoline (a structurally similar compound) was found to significantly increase the rate of methanol synthesis, shifting product distribution towards hydrocarbons (Roberts et al., 1999).

  • Anticancer Agent Evaluation : Certain newly synthesized compounds, including one containing the 5,6,7,8-tetrahydronaphthalen moiety, were evaluated for their potential as anticancer agents, showcasing the compound's application in pharmaceutical research (Gouhar & Raafat, 2015).

  • Photochemical Formation Studies : A study on the photochemical formation of various naphthalenones from cyclohex-2-enones and 2-methylbut-1-en-3-yne contributes to the understanding of reactions involving tetrahydronaphthalen-1-yl structures (Witte & Margaretha, 1999).

Safety And Hazards

The safety information for “(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol” indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol” is a useful chemical intermediate, widely applied in organic synthesis . It can be produced through partial reduction of the aromatic ring of 1-naphthol by various homogeneous or heterogeneous catalytic hydrogenation methods . This suggests potential future directions in the development of new synthesis methods and applications in organic synthesis.

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUVXUSWPMMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574251
Record name (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

CAS RN

41790-30-1
Record name (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 20 mL (0.019 mol) of 1.0M LiAlH4 in Et2O was cooled to -78° C. and treated dropwise with a solution of 3.42 g (0.019 mol) of 5,6,7,8-tetrahydro-1-naphthoic acid in 20 mL THF. The solution was allowed to warm to room temperature and stirred overnight. The solution was cooled to 0° C. and decomposed with 40 mL of a 0.43M solution of KHSO4. The mixture was filtered through Celite and washed with EtOAc. The organic phase was washed with 1N HCl and saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 3.02 g (98% yield) of the product. The structure was confirmed by NMR spectroscopy.
Quantity
20 mL
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reactant
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3.42 g
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20 mL
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solution
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Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com

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